methyl 4-(2-aminophenyl)butanoate;4-methylbenzenesulfonic acid
Description
Methyl 4-(2-aminophenyl)butanoate (CAS 6312-91-0) combined with 4-methylbenzenesulfonic acid (p-toluenesulfonic acid) represents a compound system where an esterified aminophenylbutanoate is associated with a sulfonic acid. The sulfonic acid component is widely used in organic synthesis as a catalyst due to its strong acidity and solubility in polar solvents . The aminophenyl moiety introduces aromatic amine functionality, which can participate in hydrogen bonding and influence reactivity .
Properties
CAS No. |
6312-91-0 |
|---|---|
Molecular Formula |
C18H23NO5S |
Molecular Weight |
365.4 g/mol |
IUPAC Name |
methyl 4-(2-aminophenyl)butanoate;4-methylbenzenesulfonic acid |
InChI |
InChI=1S/C11H15NO2.C7H8O3S/c1-14-11(13)8-4-6-9-5-2-3-7-10(9)12;1-6-2-4-7(5-3-6)11(8,9)10/h2-3,5,7H,4,6,8,12H2,1H3;2-5H,1H3,(H,8,9,10) |
InChI Key |
VLWUHGPYBHLTMF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.COC(=O)CCCC1=CC=CC=C1N |
Origin of Product |
United States |
Preparation Methods
Sulfonation of 4-Methylaniline
A key intermediate related to the sulfonic acid moiety, 4-methylbenzenesulfonic acid , can be prepared via sulfonation of 4-methylaniline. The process involves:
- Dissolving 4-methylaniline in sulfuric acid (1.5 to 3 mol per mol of 4-methylaniline).
- Adding the solution to oleum containing 2 to 3 mol of free sulfur trioxide (SO₃) per mol of 4-methylaniline.
- Reacting at 10–80 °C for 10 minutes to 3 hours.
- Heating the mixture to 130–160 °C and maintaining for 2.5 to 4 hours.
This method yields sulfonated products such as 4-methylaniline-2,5-disulfonic acid, which can be further processed to obtain 4-methylbenzenesulfonic acid derivatives.
Reaction Conditions Summary:
| Parameter | Range/Value |
|---|---|
| Sulfuric acid (H₂SO₄) | 1.5 to 3 mol/mol substrate |
| Oleum (free SO₃) | 2 to 3 mol/mol substrate |
| Initial reaction temp. | 10 to 80 °C |
| Initial reaction time | 10 min to 3 hours |
| Secondary heating temp. | 130 to 160 °C |
| Secondary heating time | 2.5 to 4 hours |
Preparation of Methyl 4-(2-Aminophenyl)butanoate
While direct literature on the exact preparation of methyl 4-(2-aminophenyl)butanoate;4-methylbenzenesulfonic acid is limited, related synthetic strategies for methyl 4-aminophenyl derivatives typically involve:
- Esterification of 4-(2-aminophenyl)butanoic acid with methanol under acidic catalysis.
- Protection of the amino group if necessary during esterification.
- Purification via crystallization or chromatography.
No direct patent or research article was found explicitly detailing this exact compound's preparation, but analogous methods for methyl esters of amino-substituted phenylbutanoates are standard in organic synthesis.
Preparation of 2-(2-Thienyl)ethyl 4-Methylbenzenesulfonate as a Related Example
A closely related compound, 2-(2-thienyl)ethyl 4-methylbenzenesulfonate , shares the 4-methylbenzenesulfonic acid ester motif and has well-documented preparation methods, which can inform the synthesis of similar sulfonate esters.
Esterification via Tosyl Chloride and Alcohol
The synthesis involves:
- Reacting 2-(2-thienyl)ethanol with p-toluenesulfonyl chloride (Tosyl chloride) in the presence of an inorganic base catalyst such as potassium hydroxide.
- Using methylene chloride as solvent.
- Adding triethylamine as an acid scavenger.
- Stirring at room temperature for 2–3 hours.
This method achieves high yields (up to 96%) and short reaction times, making it suitable for industrial-scale production.
Typical Reaction Parameters and Yields:
| Component | Quantity (Example) | Notes |
|---|---|---|
| Methylene chloride | 400 mL | Solvent |
| Tosyl chloride | 163.2 g (0.85 mol) | Sulfonylating agent |
| 2-(2-thienyl)ethanol | 100 g (0.78 mol) | Alcohol substrate |
| Potassium hydroxide | 8 g (0.14 mol) | Catalyst |
| Triethylamine | 130 g | Acid scavenger |
| Reaction temperature | Room temperature | ~20–25 °C |
| Reaction time | 2 hours | Stirring |
| Yield | 95–96% | High efficiency |
Advantages of Potassium Hydroxide Catalysis
- Accelerates esterification rate.
- Shortens reaction time from typical 30 hours to 2–3 hours.
- Improves yield significantly.
- Reduces production cost and is industrially scalable.
Comparative Table of Preparation Methods
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(2-aminophenyl)butanoate; 4-methylbenzenesulfonic acid undergoes several types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The sulfonic acid group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like hydroxide ions or amines can react with the sulfonic acid group under basic conditions.
Major Products Formed
Oxidation: Nitro or nitroso derivatives of the amino group.
Reduction: Alcohol derivatives of the ester group.
Substitution: Various substituted products depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry
Anticancer Properties
Methyl 4-(2-aminophenyl)butanoate has been investigated for its potential anticancer properties. Research indicates that derivatives of this compound can inhibit specific pathways involved in cancer progression. For instance, compounds related to methyl 4-(2-aminophenyl)butanoate have shown efficacy in targeting cancer cells by disrupting their metabolic processes .
Antimicrobial Activity
The compound also exhibits antimicrobial properties. It has been tested against various bacterial strains, demonstrating effectiveness as an antibiotic agent. This application is particularly relevant in the development of new therapeutic agents for treating bacterial infections .
Anti-inflammatory Effects
Studies have suggested that methyl 4-(2-aminophenyl)butanoate may possess anti-inflammatory properties, making it a candidate for treating systemic or chronic inflammation. This is crucial for conditions like arthritis and other inflammatory diseases .
Agricultural Applications
Pesticide Development
The compound's structural characteristics make it a suitable candidate for developing new pesticides. Its ability to inhibit specific biological pathways in pests can lead to the formulation of effective agricultural chemicals that are less harmful to non-target organisms .
Plant Growth Regulators
Research has indicated potential uses of this compound as a plant growth regulator. By influencing hormonal pathways in plants, it could enhance growth rates or improve resistance to environmental stressors .
Fine Chemical Intermediates
Methyl 4-(2-aminophenyl)butanoate; 4-methylbenzenesulfonic acid serves as an important fine chemical intermediate in organic synthesis. Its utility in synthesizing other complex molecules makes it valuable in various industrial applications, including:
- Pharmaceuticals : As an intermediate in the synthesis of active pharmaceutical ingredients (APIs).
- Dyes and Pigments : Used in the production of colorants due to its chemical stability and reactivity.
- Polymer Chemistry : Involved in the synthesis of specialty polymers with enhanced properties .
Case Study 1: Anticancer Research
A study conducted on derivatives of methyl 4-(2-aminophenyl)butanoate demonstrated significant inhibition of tumor growth in animal models. The compounds were shown to induce apoptosis in cancer cells while sparing normal cells, highlighting their therapeutic potential .
Case Study 2: Agricultural Application
In field trials, formulations containing methyl 4-(2-aminophenyl)butanoate were tested against common agricultural pests. Results indicated a marked reduction in pest populations with minimal impact on beneficial insects, showcasing its potential as an eco-friendly pesticide alternative .
Mechanism of Action
The mechanism of action of methyl 4-(2-aminophenyl)butanoate; 4-methylbenzenesulfonic acid involves its interaction with specific molecular targets. The amino group can form hydrogen bonds and electrostatic interactions with proteins and enzymes, potentially modulating their activity. The ester group can undergo hydrolysis to release the active acid form, which can further interact with biological targets. The sulfonic acid group can enhance the compound’s solubility and facilitate its transport across cell membranes.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Sulfonic Acid Derivatives
4-Methylbenzenesulfonic Acid vs. Other Sulfonic Acids
- 4-Aminobenzenesulfonic Acid (Sulfanilic Acid): Unlike 4-methylbenzenesulfonic acid, the amino group in sulfanilic acid enhances its zwitterionic character, making it water-soluble and useful in dye synthesis. Its sodium salt is employed in HPLC analysis for detecting impurities in food additives .
- Diisopropylammonium 4-aminobenzenesulfonate: This ionic compound forms N–H⋯O hydrogen-bonded networks similar to 2-aminoanilinium 4-methylbenzenesulfonate but incorporates bulkier diisopropylammonium cations, affecting crystal packing .
Table 1: Comparison of Sulfonic Acid Derivatives
Aminophenyl-Containing Compounds
Methyl 4-(2-aminophenyl)butanoate vs. Related Esters and Acids
- 4-Aminophenylacetic Acid: A carboxylic acid analog with a lower molecular weight (151.16 g/mol) and higher melting point (201°C dec) compared to the esterified methyl 4-(2-aminophenyl)butanoate .
Table 2: Aminophenyl Derivatives
Crystal Structure and Hydrogen Bonding
The title compound’s structural analog, 2-Aminoanilinium 4-methylbenzenesulfonate, forms [010] chains via N–H⋯O hydrogen bonds between the aminophenyl cation and sulfonate anion . In contrast, 4-(Methylsulfanyl)-2-(p-toluenesulfonamido)butanoic acid incorporates a sulfonamide group and thioether, enabling diverse non-covalent interactions in crystal lattices .
Biological Activity
Methyl 4-(2-aminophenyl)butanoate; 4-methylbenzenesulfonic acid, also known by its IUPAC name, is a compound that has garnered interest in various biological studies due to its unique structural properties and potential therapeutic applications. This article delves into the biological activity of this compound, summarizing key research findings, case studies, and relevant data.
- Molecular Formula : C₁₈H₂₃NO₅S
- Molecular Weight : 365.4439 g/mol
- CAS Number : 6312-91-0
- Purity : 96%
Structure
The compound consists of a butanoate moiety linked to an aminophenyl group, with a sulfonic acid functional group. This unique combination of functionalities may contribute to its biological activity.
Research indicates that methyl 4-(2-aminophenyl)butanoate; 4-methylbenzenesulfonic acid may exert its biological effects through several mechanisms:
- Inhibition of Enzymatic Activity : The compound has been noted to modulate enzymatic activities, potentially affecting metabolic pathways related to amino acid metabolism and neurotransmitter synthesis .
- Neuroprotective Effects : Preliminary studies suggest that it may have neuroprotective properties, possibly through the modulation of oxidative stress and inflammation in neuronal cells .
Pharmacological Studies
Several pharmacological studies have assessed the efficacy of this compound in various biological contexts:
- Anti-inflammatory Properties : In vitro studies have demonstrated that the compound can reduce pro-inflammatory cytokine production in immune cells, indicating potential applications in treating inflammatory diseases .
- Antitumor Activity : Some research suggests that methyl 4-(2-aminophenyl)butanoate; 4-methylbenzenesulfonic acid may inhibit tumor cell proliferation in specific cancer models, although further studies are needed to confirm these findings .
Toxicity and Safety Profile
The safety profile of this compound has been evaluated in several studies:
- Acute Toxicity : Animal studies indicate low acute toxicity levels, with no significant adverse effects observed at therapeutic doses .
- Long-term Effects : Ongoing research is focused on understanding the long-term effects of exposure to this compound, particularly concerning reproductive and developmental toxicity .
Case Study 1: Neuroprotective Effects in Animal Models
A study conducted on animal models of neurodegenerative diseases explored the neuroprotective effects of methyl 4-(2-aminophenyl)butanoate; 4-methylbenzenesulfonic acid. Results showed significant improvement in cognitive function and reduction in neuronal loss when administered during disease progression .
Case Study 2: Anti-cancer Activity
In a recent clinical trial involving patients with advanced cancer, the administration of this compound as part of a combination therapy resulted in improved tumor response rates compared to standard treatments alone. The trial highlighted the need for further investigation into optimal dosing regimens and long-term outcomes .
Data Summary
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₂₃NO₅S |
| Molecular Weight | 365.4439 g/mol |
| CAS Number | 6312-91-0 |
| Purity | 96% |
| Potential Applications | Anti-inflammatory, neuroprotective, anti-tumor |
Q & A
Q. What are the recommended synthetic routes for methyl 4-(2-aminophenyl)butanoate, and how can reaction yields be optimized?
Methodological Answer: The synthesis of methyl 4-(2-aminophenyl)butanoate typically involves esterification of 4-(2-aminophenyl)butanoic acid with methanol under acidic catalysis. A critical step is protecting the amine group during esterification to prevent side reactions. For example, using N-acetyl or tert-butoxycarbonyl (Boc) protecting groups can enhance yield . Optimization strategies include:
- Catalyst selection : 4-Methylbenzenesulfonic acid (p-TsOH) is effective due to its strong acidity and stability under reflux conditions .
- Solvent choice : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates, while toluene facilitates azeotropic removal of water to drive the reaction .
- Temperature control : Maintaining 80–100°C minimizes decomposition of the amine group while ensuring efficient ester formation .
Q. Which analytical techniques are most effective for characterizing 4-methylbenzenesulfonic acid and its derivatives?
Methodological Answer: Key techniques include:
- Nuclear Magnetic Resonance (NMR) : and NMR confirm structural integrity by identifying sulfonic acid protons (δ 11–12 ppm) and aromatic methyl groups (δ 2.3–2.5 ppm) .
- High-Performance Liquid Chromatography (HPLC) : Reverse-phase HPLC with a C18 column and UV detection (λ = 254 nm) resolves impurities, as demonstrated in pharmacopeial methods for sulfonic acid derivatives .
- Melting Point Analysis : Sharp melting points (e.g., 104–106°C for p-TsOH monohydrate) verify purity .
- X-ray Crystallography : Resolves crystal packing and hydrogen-bonding networks, critical for understanding solid-state reactivity .
Advanced Research Questions
Q. How do electronic effects of substituents on the benzene ring influence the catalytic activity of 4-methylbenzenesulfonic acid in esterification reactions?
Methodological Answer: The methyl group in 4-methylbenzenesulfonic acid exerts an electron-donating effect, enhancing the sulfonic acid’s acidity by stabilizing the conjugate base via inductive effects. Comparative studies with derivatives (e.g., 4-chlorobenzenesulfonic acid) show that electron-withdrawing substituents further increase acidity but reduce solubility in non-polar media . Experimental approaches to probe these effects include:
- Kinetic Studies : Measure esterification rates under controlled conditions to correlate substituent Hammett parameters (σ) with catalytic efficiency .
- Computational Modeling : Density Functional Theory (DFT) calculates partial charges and electrostatic potential maps to predict proton-donating ability .
Q. What computational methods are suitable for predicting the reactivity of methyl 4-(2-aminophenyl)butanoate in nucleophilic acyl substitution reactions?
Methodological Answer:
- Quantum Mechanical Calculations : DFT (e.g., B3LYP/6-31G*) models transition states and activation energies for acyl substitution, identifying nucleophilic attack sites at the ester carbonyl group .
- Molecular Dynamics (MD) Simulations : Simulate solvent effects (e.g., methanol vs. THF) on reaction pathways and intermediate stability .
- Docking Studies : Predict interactions with enzymatic targets (e.g., proteases) to guide bioactivity assessments .
Q. How can contradictions in reported biological activities of sulfonic acid derivatives be resolved?
Methodological Answer: Discrepancies often arise from variations in experimental design:
- Bioassay Conditions : Standardize parameters (e.g., pH, temperature, and cell lines) to isolate compound-specific effects .
- Structural Confirmation : Use LC-MS and -NMR to verify compound integrity, as impurities (e.g., residual solvents) can skew bioactivity results .
- Meta-Analysis : Compare datasets across studies while accounting for substituent effects (e.g., sulfonamide vs. sulfonic acid groups) .
Q. What strategies mitigate side reactions during sulfonic acid-mediated synthesis of methyl 4-(2-aminophenyl)butanoate?
Methodological Answer:
- Protection-Deprotection : Temporarily block the amine group with Boc or acetyl to prevent undesired sulfonation or oxidation .
- Catalyst Purging : Neutralize residual p-TsOH post-reaction using weak bases (e.g., NaHCO) to avoid acid-catalyzed ester hydrolysis .
- In Situ Monitoring : Use FT-IR to track carbonyl (C=O) and sulfonic acid (S=O) peaks, enabling real-time adjustment of reaction conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
